2-(Cycloheptylmethyl)-1,1-dioxido-1-benzothiophen-6-yl sulfamate
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Overview
Description
2-(cycloheptylmethyl)-1,1-dioxido-1-benzothiophen-6-yl sulfamate is a complex organic compound featuring a benzothiophene core with a sulfamate group and a cycloheptylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cycloheptylmethyl)-1,1-dioxido-1-benzothiophen-6-yl sulfamate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(cycloheptylmethyl)-1,1-dioxido-1-benzothiophen-6-yl sulfamate can undergo various chemical reactions, including:
Oxidation: The sulfamate group can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can target the benzothiophene core or the sulfamate group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamate group can yield sulfonate derivatives, while substitution reactions can introduce various functional groups onto the benzothiophene core .
Scientific Research Applications
2-(cycloheptylmethyl)-1,1-dioxido-1-benzothiophen-6-yl sulfamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Potential applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or stability .
Mechanism of Action
The mechanism of action of 2-(cycloheptylmethyl)-1,1-dioxido-1-benzothiophen-6-yl sulfamate involves its interaction with specific molecular targets. The sulfamate group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The benzothiophene core may also interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cycloalkanes: Compounds like cyclohexane and cyclopentane share the cyclic structure but lack the benzothiophene and sulfamate groups.
Benzothiophenes: Compounds with a benzothiophene core but different substituents, such as 2-methylbenzothiophene.
Sulfamates: Compounds like sulfamoyl chloride, which contain the sulfamate group but different core structures
Uniqueness
2-(cycloheptylmethyl)-1,1-dioxido-1-benzothiophen-6-yl sulfamate is unique due to the combination of its benzothiophene core, cycloheptylmethyl substituent, and sulfamate group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications .
Properties
Molecular Formula |
C16H21NO5S2 |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
[2-(cycloheptylmethyl)-1,1-dioxo-1-benzothiophen-6-yl] sulfamate |
InChI |
InChI=1S/C16H21NO5S2/c17-24(20,21)22-14-8-7-13-10-15(23(18,19)16(13)11-14)9-12-5-3-1-2-4-6-12/h7-8,10-12H,1-6,9H2,(H2,17,20,21) |
InChI Key |
BIASYWBGUYOWJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)CC2=CC3=C(S2(=O)=O)C=C(C=C3)OS(=O)(=O)N |
Origin of Product |
United States |
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